5-Nitrononane-2,8-dione
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Overview
Description
5-Nitrononane-2,8-dione is a prochiral diketone compound with significant relevance in stereochemistry and natural product synthesis . Its unique structure makes it an interesting subject for various chemical reactions and applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Nitrononane-2,8-dione typically involves the reduction of nitroalkenes or the oxidation of corresponding alcohols . One common method is the stereoselective reduction using alcohol dehydrogenases, such as the ®-selective alcohol dehydrogenase from Lactobacillus brevis . The reaction conditions often include the use of NADPH as a cofactor for the reduction process .
Industrial Production Methods
In industrial settings, continuous flow biocatalysis is employed for the production of this compound . This method enhances mass transfer and resource-efficient synthesis, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
5-Nitrononane-2,8-dione undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form hydroxyketones and diols.
Oxidation: Oxidation reactions can convert the diketone to corresponding carboxylic acids.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Reduction: Common reagents include alcohol dehydrogenases and NADPH.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used for oxidation.
Substitution: Various nucleophiles can be used for substitution reactions under appropriate conditions.
Major Products Formed
Hydroxyketones: Formed through reduction reactions.
Diols: Further reduction of hydroxyketones leads to the formation of diols.
Carboxylic Acids: Formed through oxidation reactions.
Scientific Research Applications
5-Nitrononane-2,8-dione has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Nitrononane-2,8-dione involves its reduction by specific enzymes such as alcohol dehydrogenases . The enzymes catalyze the transfer of hydride ions from NADPH to the carbonyl groups of the diketone, resulting in the formation of hydroxyketones and diols . The molecular targets include the carbonyl groups of the diketone, and the pathways involve the regeneration of NADPH through coupled enzymatic reactions .
Comparison with Similar Compounds
Similar Compounds
5-Nitrooctane-2,7-dione: Similar structure but with a shorter carbon chain.
5-Nitrodecane-2,9-dione: Similar structure but with a longer carbon chain.
Uniqueness
5-Nitrononane-2,8-dione is unique due to its specific carbon chain length and the position of the nitro and carbonyl groups, which make it an ideal substrate for studying stereoselective reduction reactions . Its ability to form multiple diastereomers through sequential reduction steps further highlights its uniqueness .
Properties
CAS No. |
78735-42-9 |
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Molecular Formula |
C9H15NO4 |
Molecular Weight |
201.22 g/mol |
IUPAC Name |
5-nitrononane-2,8-dione |
InChI |
InChI=1S/C9H15NO4/c1-7(11)3-5-9(10(13)14)6-4-8(2)12/h9H,3-6H2,1-2H3 |
InChI Key |
DPTOJTZVUDTPEW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CCC(CCC(=O)C)[N+](=O)[O-] |
Origin of Product |
United States |
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